molecular formula C24H19F5N4O B10948098 N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide

N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B10948098
M. Wt: 474.4 g/mol
InChI Key: FJVLVWOBJGGWIH-UHFFFAOYSA-N
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Description

N-[2-(4-BUTYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2,3,4,5,6-PENTAFLUOROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a pentafluorobenzamide group, and a butylphenyl substituent. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BUTYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2,3,4,5,6-PENTAFLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the butylphenyl and pentafluorobenzamide groups through a series of substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BUTYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2,3,4,5,6-PENTAFLUOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzotriazole ring and pentafluorobenzamide group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-BUTYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2,3,4,5,6-PENTAFLUOROBENZAMIDE is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-BUTYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2,3,4,5,6-PENTAFLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-BUTYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-N’-[(2,4-DIMETHYLPHENOXY)ACETYL]THIOUREA
  • N-[2-(4-BUTYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(2,4-DIMETHYLPHENOXY)ACETAMIDE

Uniqueness

Compared to similar compounds, N-[2-(4-BUTYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2,3,4,5,6-PENTAFLUOROBENZAMIDE stands out due to its pentafluorobenzamide group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C24H19F5N4O

Molecular Weight

474.4 g/mol

IUPAC Name

N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C24H19F5N4O/c1-3-4-5-13-6-8-14(9-7-13)33-31-16-10-12(2)15(11-17(16)32-33)30-24(34)18-19(25)21(27)23(29)22(28)20(18)26/h6-11H,3-5H2,1-2H3,(H,30,34)

InChI Key

FJVLVWOBJGGWIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C

Origin of Product

United States

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